Ethyl 2-isopropyl-6-phenylnicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 6-phenyl-2-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H19NO2/c1-4-20-17(19)14-10-11-15(18-16(14)12(2)3)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
InChI Key |
HQPJZMVPZZCODK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Synthetic Strategies for Ethyl 2 Isopropyl 6 Phenylnicotinate and Its Analogs
Esterification Reactions for Nicotinate (B505614) Core Construction
The initial and fundamental step in the synthesis is the formation of the ethyl nicotinate backbone. This is typically achieved through the esterification of nicotinic acid or its derivatives.
Direct Esterification and Transesterification Approaches
Direct esterification of nicotinic acid is a conventional and widely used method. A common procedure involves reacting nicotinic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid. This method is effective but can require harsh conditions. Alternatively, nicotinic acid can be converted to a more reactive intermediate, such as an acid chloride (e.g., isonicotinoyl chloride hydrochloride), which then readily reacts with an alcohol in the presence of a base to form the corresponding ester. nih.gov Patents also describe reacting nicotinic acid or its functional derivatives (halides, anhydrides) with alcohols like tetrahydrofurfuryl alcohol to produce the desired esters. google.com
Transesterification offers another route, where an existing ester is converted into a different one by reaction with an alcohol. For instance, methyl nicotinate can be transformed into other alkyl nicotinates. beilstein-journals.org While effective, these reactions often require catalysts and specific conditions to drive the equilibrium towards the desired product.
Table 1: Comparison of Direct Esterification Approaches for Nicotinic Acid Derivatives
| Method | Reagents | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Acid-Catalyzed | Nicotinic acid, Methanol | Conc. H₂SO₄ | High | |
| Acid Chloride | Isonicotinic acid, SOCl₂, Alcohol, Triethylamine | DMF (catalyst for acid chloride formation), THF | 84-97% | nih.gov |
| Direct Reaction | Cinchomeronic acid, n-Hexanol | Reflux (185-250 °C) | N/A | google.com |
This table is interactive. Click on the headers to sort.
Novel Mechanochemical and Solvent-Free Methods for Ester Synthesis
In alignment with the principles of green chemistry, significant research has focused on developing solvent-free and more efficient esterification methods. Mechanochemistry, which uses mechanical force (e.g., high-speed ball-milling, HSBM) to induce reactions, has emerged as a powerful alternative. rsc.orgnih.gov One notable strategy involves the solvent-free esterification of carboxylic acids and alcohols at room temperature using an I₂/KH₂PO₂ system, which can produce esters in good yields (45-91%) within 20 minutes. rsc.orgnih.gov Another mechanochemical approach uses KI and P(OEt)₃ as reagents. rsc.orgnih.gov
Solvent-free methods also include the use of solid-supported catalysts. Iron oxide nanoparticles supported on SBA-15 have been shown to be efficient and reusable catalysts for the esterification of various carboxylic acids and alcohols under solvent-free conditions. mdpi.com Similarly, Lewis acids like zinc chloride supported on silica (B1680970) gel can effectively catalyze esterification reactions without the need for a solvent. researchgate.net These methods avoid the use of hazardous solvents and often simplify product purification. mdpi.com
Table 2: Overview of Novel Solvent-Free Esterification Methods
| Method | Catalyst/Reagents | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Mechanochemical (HSBM) | I₂ / KH₂PO₂ | Solvent-free, room temp, rapid (20 min) | 45-91% | rsc.orgnih.gov |
| Mechanochemical (HSBM) | KI / P(OEt)₃ | Solvent-free, room temp | 24-85% | rsc.orgnih.gov |
| Supported Nanoparticles | Fe₂O₃ on SBA-15 | Solvent-free, reusable catalyst | High | mdpi.com |
| Solid-Phase Lewis Acid | ZnCl₂ on SiO₂ | Solvent-free, fast, clean | High | researchgate.net |
| Enzymatic | Immobilized Lipase | Solvent-free, mild conditions | ~88% | illinois.edu |
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Installation of Substituents via Advanced Coupling Reactions
Once the nicotinate core is synthesized, the next critical phase is the introduction of the phenyl and isopropyl groups at the C6 and C2 positions, respectively. This requires advanced, regioselective synthetic techniques.
Palladium-Catalyzed Cross-Coupling Reactions for C6-Arylation (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming C-C bonds, particularly for the synthesis of biaryl compounds. researchgate.netcdnsciencepub.com It is widely used to install aryl groups onto heterocyclic rings. For the C6-arylation of the pyridine (B92270) ring, a common strategy involves coupling a pyridine derivative (e.g., a halide or triflate) with an arylboronic acid in the presence of a palladium catalyst. cdnsciencepub.comthieme-connect.com
However, the Suzuki-Miyaura coupling of 2-substituted pyridines can be challenging due to the poor stability and reactivity of the corresponding pyridine-2-boronates. rsc.org To overcome this, alternative coupling partners have been developed. For example, pyridine-2-sulfonyl fluorides have been successfully coupled with arylboronic acids using a Pd(dppf)Cl₂ catalyst. cdnsciencepub.com Another innovative approach replaces the problematic boronates with pyridine-2-sulfinates, which demonstrate a broad scope and high efficiency in palladium-catalyzed cross-coupling reactions. rsc.org Highly active catalysts composed of palladium and specific phosphine (B1218219) ligands have also been developed to effectively couple challenging heterocyclic substrates. organic-chemistry.org
Table 3: Selected Palladium-Catalyzed C6-Arylation Reactions of Pyridine Derivatives
| Pyridine Substrate | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | 5-89% | cdnsciencepub.com |
| 2-Bromopyridine | Arylboronic acids | Pd(PPh₃)₄ | Good | thieme-connect.com |
| Pyridine N-oxide | Potassium aryltrifluoroborates | Pd(OAc)₂ (ligand-free) | Moderate to High | rsc.org |
| Pyridine-2-sulfinate | Aryl halides | Palladium catalyst | High | rsc.org |
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Regioselective and Stereoselective Introduction of Isopropyl and Other Alkyl Groups
Achieving regioselective alkylation of the pyridine ring, especially at the C2 or C4 positions, has been a significant synthetic challenge, often resulting in mixtures of isomers. nih.govchemrxiv.orgchemrxiv.org Recent advances have provided powerful solutions to this problem.
A transition-metal-free, regiodivergent method allows for the selective alkylation of pyridines at either the C2 or C4 position using a single alkylating agent (1,1-diborylalkanes). acs.org The selectivity is controlled by the choice of alkyllithium activator: methyllithium (B1224462) promotes C4-alkylation, while sec-butyllithium (B1581126) directs the reaction to the C2 position. This strategy offers unprecedented control for installing groups like isopropyl onto the pyridine scaffold. acs.org Another strategy to achieve C4 selectivity involves the use of a temporary blocking group derived from maleic acid, which directs Minisci-type decarboxylative alkylation specifically to the C4 position. nih.govchemrxiv.orgchemrxiv.org While this method targets C4, it exemplifies the strategic use of directing groups to control regiochemistry.
C−H Functionalization Methodologies (e.g., Manganese-Catalyzed Additions)
Direct C-H functionalization has emerged as an atom-economical and efficient strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. d-nb.infonih.gov While palladium is a common catalyst for these transformations, earth-abundant and less-toxic metals like manganese have gained prominence. bohrium.comresearchgate.net
Manganese-catalyzed C-H activation provides a sustainable approach for the site-selective functionalization of pyridines. d-nb.infonih.govbohrium.com For instance, a recyclable, hybrid manganese catalyst has been developed for the site-selective C3–H arylation and alkylation of azines. d-nb.infonih.gov This catalysis is guided by weakly coordinating functional groups, such as the ester in a nicotinate derivative, which can direct the metal catalyst to a specific C-H bond. bohrium.com These methods have been successfully applied to install various alkyl groups onto the pyridine ring. nih.govresearchgate.net Though many reported manganese-catalyzed systems direct functionalization to the C3 position, the principles of using weakly coordinating directing groups offer a promising avenue for developing catalysts that can target other positions on the pyridine ring. d-nb.infonih.gov
Multicomponent and Cascade Reactions for Polysubstituted Pyridines
Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like polysubstituted pyridines in a single step, enhancing atom economy and reducing waste. tandfonline.com These reactions, along with cascade sequences, allow for the formation of multiple bonds in a one-pot process from simple starting materials. google.comacs.org
Condensation Reactions Yielding Substituted Nicotinonitriles
The synthesis of nicotinonitriles, which are versatile precursors to nicotinic acid esters, can be achieved through condensation-cyclization reactions. A notable strategy involves the FeCl₃-promoted reaction between an enamino nitrile and an α,β-unsaturated ketone. This method provides an efficient route to fully substituted nicotinonitriles, which can subsequently be hydrolyzed and esterified to the corresponding nicotinate esters. Many biologically active compounds contain the nicotinonitrile scaffold, making the development of new synthetic routes a key area of research.
Another approach involves a three-component reaction of oxime acetates, benzaldehydes, and 1,3-dicarbonyl compounds, promoted by ammonium (B1175870) iodide. nih.gov This metal-free method generates substituted pyridines with high functional group tolerance and in moderate to excellent yields. nih.gov
Organobase-Catalyzed Synthesis of Complex Pyridine Systems
Organic bases are effective catalysts for the synthesis of pyridine systems, offering mild and metal-free reaction conditions. The sterically hindered amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is particularly effective. royalsocietypublishing.org DBU has been shown to efficiently catalyze the three-component, one-pot condensation of aldehydes, malononitrile, and thiophenol to produce highly functionalized pyridines in excellent yields. This reaction often proceeds smoothly in environmentally benign solvents like aqueous ethanol. royalsocietypublishing.org The use of DBU can suppress the formation of side products, thereby increasing the yield of the desired pyridine-3,5-dicarbonitriles.
Similarly, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized to promote domino reactions that yield densely functionalized picolinates. organic-chemistry.org These organocatalytic methods are valued for their operational simplicity and cost-effectiveness. researchgate.net
Below is a table summarizing representative organobase-catalyzed pyridine syntheses.
Table 1: Organobase-Catalyzed Synthesis of Pyridine Derivatives
| Catalyst | Reactants | Product Type | Solvent | Key Features |
|---|---|---|---|---|
| DBU | Aldehyde, Malononitrile, Thiophenol | Pyridine-3,5-dicarbonitrile | Aqueous Ethanol | High yield, suppression of side products. |
| DBU | Substituted 2-aminopyridines, Substituted phenacyl bromides | 2-arylimidazo[1,2-a]pyridines | Aqueous Ethanol | Facile, green solvent, multigram scale. royalsocietypublishing.org |
| DBU-SiO₂ | Benzaldehyde (B42025), 4'-Chloroacetophenone, Malononitrile, Ammonium Acetate (B1210297) | Polysubstituted Pyridine | Ethanol | Heterogeneous, recyclable catalyst, one-pot. tandfonline.com |
| DABCO | β,γ-Unsaturated α-ketocarbonyls, Cyclic sulfamidate imines | Functionalized Picolinates | Neat (MW) | Solvent-free, rapid, domino reaction. organic-chemistry.org |
Ring Annulation and Heterocyclic Remodeling for Nicotinate Derivatives
Ring annulation and remodeling strategies provide powerful pathways to construct the pyridine ring system, including fused and complex nicotinate frameworks, from existing heterocyclic precursors.
Cyclization Reactions to Form Fused Nicotinate Frameworks
Fused pyridine rings can be synthesized through various cyclization reactions. One method involves a Brønsted acid-catalyzed carbocyclization cascade that couples an alkyne, an oxocarbenium/iminium ion, and an arene intramolecularly to form fused heterotricycles. nih.gov Another strategy for creating fused systems is the synthesis of pyrido[1,2-a]indoles from 2-substituted pyridines and aryne precursors. nih.gov This aryne annulation proceeds through the nucleophilic attack of the pyridine nitrogen onto the aryne intermediate, followed by cyclization. nih.gov For instance, diethyl 2-(pyridin-2-ylmethylene)malonate reacts with benzyne (B1209423) to yield diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate. nih.gov
These methods are summarized in the table below.
Table 2: Cyclization Reactions for Fused Nicotinate Frameworks
| Reaction Type | Starting Materials | Product | Catalyst/Conditions |
|---|---|---|---|
| Carbocyclization Cascade | Arenyne alcohol, Aldehyde | Fused Heterocycle | TfOH, 5 Å MS, DCM/HFIP |
| Aryne Annulation | Diethyl 2-(pyridin-2-ylmethylene)malonate, Benzyne precursor | Diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate | CsF, 18-crown-6, MeCN |
Pyrido-Annulation through Aza(indole)/Benzofuran Ring Transformations
Inspired by the biosynthesis of nicotinic acid from tryptophan, innovative strategies have been developed that remodel (aza)indole scaffolds into substituted nicotinates. researchgate.netnih.gov A notable method involves the reaction of 3-formyl(aza)indoles with propiolates in the presence of an ammonium source like ammonium acetate and a Lewis acid catalyst such as Zn(OTf)₂. nih.gov This transformation proceeds through an Aldol-type addition, intramolecular cyclization, and subsequent C–N bond cleavage and re-aromatization to yield meta-aminoaryl nicotinates. researchgate.net This biomimetic approach is significant because, unlike classical methods such as the Bohlmann–Rahtz synthesis, it allows for access to nicotinates that are unsubstituted at the ortho-positions (C2 and C6). nih.gov
This strategy has been successfully applied to a range of indole (B1671886) and azaindole substrates, providing a versatile route for conjugating the vitamin B3 scaffold to various arylamines. nih.gov
Synthesis of Precursor Molecules for Ethyl 2-isopropyl-6-phenylnicotinate
The construction of this compound via established pyridine synthesis routes, such as the Hantzsch or related multicomponent syntheses, requires specific precursor molecules. The key building blocks are a β-ketoester to provide the C2-isopropyl and C3-ester groups, and an α,β-unsaturated ketone (a chalcone (B49325) analog) to provide the C6-phenyl group.
A suitable β-ketoester is Ethyl isobutyrylacetate (ethyl 4-methyl-3-oxopentanoate). One synthetic route to this compound involves the reaction of methyl isopropyl ketone with diethyl carbonate in the presence of a strong base like sodium hydride. chemicalbook.com Another method is the acylation of the monoanion of ethyl acetate, though a more controlled approach involves the reaction of isobutyryl chloride with the magnesium salt of the monoanion of potassium ethyl malonate. google.com
A logical α,β-unsaturated ketone precursor is 1-phenyl-4-methyl-1-penten-3-one . This compound can be prepared via a base- or acid-catalyzed Aldol condensation between benzaldehyde and methyl isopropyl ketone (3-methyl-2-butanone), followed by dehydration. nih.gov
Table 3: Key Precursors for this compound Synthesis
| Precursor Name | Structure | IUPAC Name | Synthetic Route |
|---|---|---|---|
| Ethyl isobutyrylacetate | C₈H₁₄O₃ | Ethyl 4-methyl-3-oxopentanoate | Reaction of isobutyryl chloride with the magnesium enolate of potassium ethyl malonate. google.com |
| 1-Phenyl-4-methyl-1-penten-3-one | C₁₂H₁₄O | (E)-4-Methyl-1-phenylpent-1-en-3-one | Aldol condensation of benzaldehyde and methyl isopropyl ketone. nih.gov |
Reactivity at the Ester Functionality
The ester group in this compound is a key site for chemical transformations, including hydrolysis, reduction, and conversion to amides.
The hydrolysis of esters, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base. chemistrysteps.comyoutube.comyoutube.com
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, leading to the elimination of ethanol and the formation of 2-isopropyl-6-phenylnicotinic acid. This process is reversible, and the forward reaction is favored by using a large excess of water. chemistrysteps.comyoutube.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. chemistrysteps.comyoutube.com This addition-elimination process results in the formation of a carboxylate salt and ethanol. This reaction is essentially irreversible because the resulting carboxylate is deprotonated by the base, making it a poor electrophile and preventing the reverse reaction. chemistrysteps.com
Alcoholysis: This is a transesterification reaction where one ester is converted into another by reaction with an alcohol. The mechanism is analogous to hydrolysis, but with an alcohol acting as the nucleophile instead of water. For instance, reacting this compound with methanol in the presence of an acid or base catalyst would yield mthis compound and ethanol.
Studies on various nicotinate esters have shown they undergo pseudo-first-order degradation kinetics in aqueous buffers, with both acid and base-catalyzed loss observed. nih.gov The rate of hydrolysis can be significantly accelerated by the presence of esterase enzymes. nih.govnih.gov
The ester functionality of nicotinates can be reduced to the corresponding alcohol. The specific reduction pathway can be influenced by the choice of reducing agent and reaction conditions. While specific studies on the directed reduction of this compound are not prevalent, general principles of ester reduction can be applied. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the ester to the corresponding primary alcohol, (2-isopropyl-6-phenylpyridin-3-yl)methanol.
More controlled or "directed" reductions might be achievable using milder or more selective reducing agents, potentially allowing for the isolation of an aldehyde intermediate, although this is often challenging due to the high reactivity of the aldehyde.
The nicotinate moiety, particularly the pyridine nitrogen and the ester group, can act as a directing group to facilitate reactions such as transamidation and amide cleavage. acs.orgresearchgate.netresearchgate.net This has been demonstrated with tert-butyl nicotinate derivatives, where the directing group coordinates to a metal catalyst, activating a tethered amide for cleavage or transamidation. acs.orgresearchgate.netresearchgate.net
In a biomimetic approach inspired by metallo-exopeptidases, a tert-butyl nicotinate (tBu-nic) directing group can be introduced onto a primary amide. acs.orgresearchgate.netresearchgate.net The ester substituent at the C3 position of the pyridine ring helps to populate the trans-conformer, which is ideal for chelation with a metal like zinc. acs.orgresearchgate.net This chelation activates the amide carbonyl, and a coordinated alcohol, activated by a ligand on the metal, can then act as a nucleophile. acs.orgresearchgate.netresearchgate.net This system allows for mild, zinc-catalyzed alcoholysis of the activated amide. acs.orgresearchgate.net While these studies have primarily used tert-butyl nicotinate, the underlying principle suggests that the ethyl nicotinate group in this compound could potentially be adapted for similar directed transformations. The process enables chemoselective transamidation, which is valuable in peptide synthesis. researchgate.netresearchgate.net
| Reaction | Catalyst/Reagent | Key Feature | Reference |
| Amide-to-Ester Transformation | Zn(OAc)₂ | Nicotinate directing group facilitates biomimetic cleavage. | acs.orgresearchgate.net |
| Transamidation | Zn catalysis | Chemoselective reaction enabled by tBu-nic directing group. | researchgate.netresearchgate.net |
Pyridine Ring Reactivity and Positional Selectivity
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is typically directed to the C-3 and C-5 positions. However, in this compound, these positions are already occupied. The presence of the ester, isopropyl, and phenyl groups further influences the reactivity and regioselectivity. Given the substitution pattern, further electrophilic substitution on the pyridine ring would be challenging.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. acs.org In this compound, the C-2 and C-6 positions are already substituted. The C-4 position remains a potential site for nucleophilic attack. The conversion of pyridines to more electrophilic pyridinium (B92312) salts can facilitate nucleophilic addition. rsc.org Recent strategies have focused on achieving high regioselectivity in the functionalization of pyridines, for instance, by using specific activating reagents to direct nucleophiles to the C-4 position. rsc.org
An alternative strategy for pyridine functionalization involves a degenerate ring transformation, where the pyridine ring is opened by a nucleophile and then reclosed, leading to a reconstructed pyridine core with new substituents. chinesechemsoc.org
| Position | Reactivity toward Electrophiles | Reactivity toward Nucleophiles |
| C-2 | Substituted | Substituted |
| C-3 | Substituted | Less Favorable |
| C-4 | Favorable (if unsubstituted) | Favorable |
| C-5 | Favorable (if unsubstituted) | Less Favorable |
| C-6 | Substituted | Substituted |
The alkyl and aryl substituents on the pyridine ring can undergo oxidative transformations. The isopropyl group at the C-2 position and the phenyl group at the C-6 position are potential sites for oxidation. While specific oxidative studies on this compound are not widely reported, general reactions of substituted pyridines suggest possible pathways.
For instance, the isopropyl group could potentially be oxidized under certain conditions. Similarly, the phenyl group could undergo oxidative modifications, although this would likely require harsh conditions. In related systems, such as N-benzylpyridinium salts, a superoxide (B77818) radical anion has been shown to trigger a degenerate ring transformation, leading to the formation of C2-arylated nicotinaldehydes. chinesechemsoc.org This indicates that under specific oxidative conditions, complex rearrangements involving the substituents and the pyridine core can occur.
Photochemical Reactivity and Cycloaddition Processes Involving the Nicotinate System
The photochemical behavior of nicotinate systems, such as that in this compound, is characterized by their propensity to undergo cycloaddition reactions upon irradiation. Research on analogous 2-alkoxynicotinates reveals that these compounds can form cage-type photodimers. acs.org For instance, the photolysis of various 2-alkoxynicotinic acid esters has been shown to yield corresponding cage-like dimers in significant yields. acs.org This dimerization is thought to proceed through two consecutive 2π + 2π photocycloaddition steps. acs.org
The reaction is influenced by the nature of the substituents on the pyridine ring. For example, the presence of a methyl group at the 6-position of the pyridine ring has been observed to decrease the reactivity in these photoreactions, leading to complex mixtures upon prolonged irradiation. acs.org This suggests that the substitution pattern on the nicotinate ring plays a crucial role in directing the course of the photochemical reaction.
Quenching and sensitization experiments on similar nicotinates have provided insights into the excited state responsible for these reactions. The observation that triplet sensitizers can induce the reaction and that triplet quenchers can inhibit it points towards the involvement of a triplet excited state in the cycloaddition process. acs.org
The general mechanism for such photodimerization can be conceptualized as follows:
Photoexcitation of the nicotinate to an excited singlet state.
Intersystem crossing to a more stable triplet state.
Intermolecular [2+2] cycloaddition between an excited state molecule and a ground state molecule to form an intermediate.
A second intramolecular [2+2] cycloaddition to form the final cage-like dimer.
While specific studies on this compound are not extensively documented, the established reactivity of analogous nicotinates provides a strong basis for predicting its photochemical behavior. The bulky isopropyl and phenyl groups on this compound are expected to significantly influence the stereochemical outcome of any such cycloaddition reactions.
Stereoelectronic and Steric Control in Reactions
The isopropyl and phenyl groups at the 2- and 6-positions of the nicotinate ring in this compound exert significant steric and stereoelectronic control over its reactivity.
The isopropyl group is a bulky substituent that can sterically hinder the approach of reagents to the adjacent positions on the pyridine ring and the ester functionality. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, in reactions involving nucleophilic or electrophilic attack at the pyridine ring, the isopropyl group can direct the incoming reagent to the less hindered positions.
The phenyl group , while planar, is also a sterically demanding substituent. echemi.comstackexchange.com Its size can be quantified by its A-value, which is a measure of its steric preference in a substituted cyclohexane, and is considered to be relatively large. echemi.comstackexchange.com The orientation of the phenyl group relative to the pyridine ring can create a steric shield, influencing the approach of reactants. Furthermore, the phenyl ring can engage in π-stacking interactions, which can also direct the stereochemical course of a reaction. nih.gov In self-assembling systems, the phenyl ring has been shown to act as a significant steric hindrance, affecting the formation of hydrogen-bonded clusters. nih.govdoi.org This suggests that in the context of a reaction, the phenyl group can play a dual role as both a steric barrier and a potential site for non-covalent interactions that can influence the transition state geometry.
The electronic nature of the substituents on a pyridine ring significantly modulates its reactivity. nih.govnih.govrsc.org In this compound, the isopropyl and phenyl groups, along with the ethyl nicotinate moiety, collectively influence the electron density distribution within the aromatic system.
The isopropyl group is generally considered to be an electron-donating group (EDG) through an inductive effect. This donation of electron density increases the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack. However, the position of electrophilic attack is also directed by the inherent electronic properties of the pyridine ring, which tends to favor substitution at the 3- and 5-positions. pearson.com
The phenyl group can exert both inductive and resonance effects. Inductively, it is weakly electron-withdrawing. Through resonance, it can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction and the position of attachment. When attached to a π-system, it can extend the conjugation.
The ethyl nicotinate moiety is an electron-withdrawing group (EWG) due to the carbonyl group. This deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.
Studies on substituted pyridines have shown that electron-donating groups generally increase the electron density at the metal center in coordinated complexes, while electron-withdrawing groups decrease it, which in turn affects the catalytic reactivity of such complexes. nih.gov Similarly, the electronic properties of substituents have been shown to influence n → π* interactions in pyridine-containing systems. acs.org
Physicochemical Properties
A comprehensive experimental determination of the physicochemical properties of ethyl 2-isopropyl-6-phenylnicotinate is not available in the current scientific literature. The data presented in the following table are therefore not based on experimental measurements for this specific compound.
Table 1: of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₂ |
| Molecular Weight | 283.36 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Structural Elucidation
High-resolution techniques are indispensable for unambiguously determining the precise arrangement of atoms and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In ¹H NMR analysis of Ethyl 2-isopropyl-6-phenylnicotinate, distinct signals corresponding to each unique proton environment are expected. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, due to spin-spin coupling. The isopropyl group would show a septet for the methine (-CH) proton and a doublet for the six equivalent methyl protons. Protons on the pyridine (B92270) and phenyl rings would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their relative positions.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. uoi.grpressbooks.pub The spectrum is typically acquired with broadband proton decoupling, resulting in each unique carbon atom appearing as a singlet. pressbooks.pub The carbonyl carbon of the ester group is characteristically found far downfield (170–220 ppm). pressbooks.pub Carbons of the aromatic and pyridine rings appear in a distinct region, while the sp³ hybridized carbons of the ethyl and isopropyl groups are observed upfield. uoi.grpressbooks.pub
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl-H | 7.30 - 7.60 | Multiplet |
| Pyridine-H | 7.70 - 8.20 | Multiplet |
| Ester -OCH₂- | ~4.30 | Quartet |
| Isopropyl -CH- | ~3.10 | Septet |
| Ester -CH₃ | ~1.35 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~166 |
| C-aromatic/heteroaromatic | 120 - 160 |
| C-O (Ester) | ~61 |
| C-H (Isopropyl) | ~34 |
| C-H₂ (Ester) | ~14 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a compound's elemental composition and molecular formula. For this compound (C₁₇H₁₉NO₂), HRMS would be used to confirm the exact mass of the molecular ion.
Electrospray ionization (ESI) is a soft ionization technique often coupled with mass spectrometry (ESI-MS) that is particularly useful for polar molecules. In ESI-MS analysis, the compound would typically be observed as a protonated molecule, [M+H]⁺. Further analysis using tandem mass spectrometry (MS/MS) would involve fragmentation of this parent ion to yield characteristic daughter ions, providing further structural confirmation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 270.1494 |
| [M-OC₂H₅]⁺ | Loss of the ethoxy group | 224.1024 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. udel.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
The most prominent peak would likely be the strong C=O stretching vibration of the ester group. ucla.edu Additionally, C-O stretches associated with the ester, C-H stretches from the alkyl (isopropyl and ethyl) and aromatic (phenyl and pyridine) moieties, and C=C/C=N stretching vibrations from the aromatic rings would be observed. openstax.orglibretexts.org The region from 1500 to 600 cm⁻¹, known as the fingerprint region, provides a unique pattern for the compound as a whole. udel.edu
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkyl C-H | Stretch | 2980 - 2850 |
| Ester C=O | Stretch | 1735 - 1715 |
| Aromatic C=C & C=N | Stretch | 1600 - 1450 |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. In a typical reversed-phase HPLC analysis of this compound, the sample would be passed through a column (e.g., C18) using a polar mobile phase. The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate).
The use of a Diode-Array Detector (DAD), also known as a Photodiode-Array (PDA) detector, enhances the analytical power of HPLC. A DAD acquires the full UV-Vis spectrum at each point in the chromatogram. oatext.com This capability allows for the assessment of peak purity by comparing spectra across a single chromatographic peak and confirming the identity of the compound by matching its UV spectrum with that of an authentic reference standard. oatext.com
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Purity
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical method for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is a powerful tool for both real-time reaction monitoring and final product purity assessment.
The chromatographic component, GC, separates individual components from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time (t_R), the time it takes for a compound to travel from the injector to the detector, is a characteristic parameter under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). For the synthesis of this compound, GC analysis can track the depletion of starting materials and the appearance of the product over time. A single, sharp peak at a consistent retention time in the final product analysis would be a strong indicator of high purity.
The detector component, MS, provides structural information by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. This fragmentation pattern is unique to a molecule's structure and serves as a chemical fingerprint. For this compound (C₁₇H₁₉NO₂), the mass spectrometer would confirm the presence of the molecular ion at the expected m/z value and show characteristic fragments corresponding to the loss of the ethoxy group, the isopropyl group, or cleavages within the pyridine ring structure. While research indicates that GC analysis has been utilized in studies involving this compound, specific retention time data and detailed mass fragmentation patterns are not extensively published in public literature. rsc.org
Table 1: Hypothetical GC-MS Parameters for Analysis of this compound
| Parameter | Value/Description | Purpose |
| GC Column | Capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) | Separation of reaction components |
| Carrier Gas | Helium | Inert mobile phase |
| Inlet Temperature | 250 °C | Ensure complete volatilization of the sample |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Elution of analytes based on boiling point |
| MS Ionization | Electron Impact (EI), 70 eV | Standardization for fragmentation pattern |
| Mass Range | 50-500 amu | Detection of expected molecular and fragment ions |
Note: This table represents typical, illustrative parameters for the analysis of a compound of this nature, not published experimental data for this specific molecule.
Thin-Layer Chromatography (TLC) and Preparative Chromatographic Techniques
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in synthetic chemistry to monitor the progress of a reaction. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on a glass or aluminum backing), which is then developed in a sealed chamber containing a suitable solvent system (eluent). Components separate based on their affinity for the stationary phase (silica) versus the mobile phase (eluent).
In the documented synthesis of this compound, TLC was the specified method for determining the completion of the reaction. ntu.edu.sg The disappearance of the spots corresponding to the starting materials and the appearance of a new spot, representing the product, signals that the reaction is finished. The Retention Factor (R_f), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC.
Following the reaction, purification of the crude product is essential. Preparative column chromatography is a scaled-up version of TLC used to separate and isolate the desired compound from unreacted starting materials, byproducts, and other impurities. Research on the synthesis of this compound specifies the use of column chromatography for purification, employing a solvent system of hexane (B92381) and ethyl acetate (B1210297). ntu.edu.sg The crude material, a yellow viscous liquid, was purified to yield the final product. ntu.edu.sg
Table 2: Chromatographic Conditions for this compound
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Source |
| Thin-Layer Chromatography | Silica Gel | Not explicitly stated, but likely similar to column conditions | Reaction Monitoring | ntu.edu.sg |
| Column Chromatography | Silica Gel | Hexane : Ethyl Acetate (9 : 1) | Product Purification | ntu.edu.sg |
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique for investigating the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for determining key phase transition events, such as melting, crystallization, and glass transitions.
For a crystalline solid, the melting point (T_m) is observed as a distinct endothermic peak on the DSC thermogram, where the peak maximum indicates the melting temperature. The area under this peak is directly proportional to the enthalpy of fusion (ΔH_fus), the energy required to melt the sample.
In the case of this compound, there is a notable discrepancy in its reported physical state. One synthesis describes the product as a colorless oil, while another reports it as a white solid with a defined melting point. rsc.orgntu.edu.sg This difference may arise from variations in purity or the existence of polymorphic forms. A DSC analysis would definitively characterize the thermal behavior. The reported melting point for the solid form is 65 - 66 °C. rsc.org A DSC scan of this solid material would show an endothermic event in this temperature range, confirming its melting transition and providing a precise measurement of its enthalpy of fusion. This data is critical for material specification, quality control, and understanding the compound's physical stability.
Table 3: Reported Thermal Properties for this compound
| Property | Reported Value | Analytical Technique | Significance | Source |
| Physical State | White Solid | Visual Observation | Indicates crystallinity | rsc.org |
| Melting Point (T_m) | 65 - 66 °C | Melting Point Apparatus | Defines solid-to-liquid phase transition | rsc.org |
| Physical State | Colorless Oil | Visual Observation | Suggests non-crystalline or impure state at RT | ntu.edu.sg |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system, yielding detailed information about its electronic structure and energy.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the electronic properties of molecules. researchgate.net Instead of tackling the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation while maintaining a high degree of accuracy. For a molecule like this compound, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement (molecular geometry). researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) (Note: This data is representative of typical DFT outputs and is for illustrative purposes.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(pyridine)-C(phenyl) | 1.49 Å |
| Bond Length | C(pyridine)-C(isopropyl) | 1.52 Å |
| Bond Length | C(ester)=O | 1.21 Å |
| Bond Angle | C-C(phenyl)-C | 120.0° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netkg.ac.rs The HOMO is the orbital from which an electron is most easily donated (nucleophilicity), while the LUMO is the orbital that most readily accepts an electron (electrophilicity). core.ac.uk
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net From the energies of the HOMO and LUMO, various chemical reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors quantify the molecule's reactivity profile. For this compound, the distribution of the HOMO and LUMO across the pyridine ring, phenyl group, and ester functional group would reveal the most probable sites for nucleophilic and electrophilic attack.
Table 2: Illustrative Frontier Orbital Properties and Reactivity Indices (Note: These values are hypothetical and serve to illustrate the concepts.)
| Parameter | Formula | Illustrative Value (eV) |
|---|---|---|
| EHOMO | - | -6.20 |
| ELUMO | - | -1.85 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.35 |
| Ionization Potential (I) | -EHOMO | 6.20 |
| Electron Affinity (A) | -ELUMO | 1.85 |
| Electronegativity (χ) | (I + A) / 2 | 4.025 |
Conformational Analysis and Intramolecular Interactions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-C bonds connecting the rings and the substituent groups), multiple conformers exist. capes.gov.br The relative stability of these conformers is determined by steric hindrance and non-covalent intramolecular interactions, such as hydrogen bonds or van der Waals forces. libretexts.orgpressbooks.pub
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.gov
Theoretical Prediction of Lipophilicity (e.g., LogP, AlogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a crucial physicochemical property in drug design and environmental science. It influences a molecule's solubility, absorption, and membrane permeability. Theoretical prediction of LogP can be performed using various algorithms that calculate it based on the molecular structure. Methods like ALogP (atomic LogP) or CLogP (calculated LogP) work by summing the contributions of individual atoms or fragments. akjournals.com
Table 3: Illustrative Predicted Lipophilicity Values for Nicotinate (B505614) Derivatives (Note: This table is based on general trends for similar compounds.)
| Compound | Method | Predicted LogP |
|---|---|---|
| Ethyl nicotinate | ALogPs | 1.65 |
| Isopropyl nicotinate | ALogPs | 2.01 |
Development of Topological Descriptors for Structure-Property Correlations
Topological descriptors are numerical values derived from the two-dimensional representation of a molecule's structure (its molecular graph). nih.gov They encode information about the size, shape, degree of branching, and connectivity of atoms within the molecule. Examples include connectivity indices (like the Randić index) and shape indices (like the Kappa indices).
Table 4: Common Topological Descriptors and Their Significance
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Connectivity Indices | Chi (χ) Indices | Describes branching and connectivity of the molecular skeleton. |
| Shape Indices | Kappa (κ) Indices | Relates molecular shape to corresponding acyclic alkanes. |
Molecular Dynamics Simulations for Dynamic Behavior
Further investigation into the computational and theoretical aspects of this compound will be contingent on the future publication of relevant research.
Crystal Structure
The three-dimensional arrangement of atoms in a molecule can be determined by X-ray crystallography if a suitable single crystal can be obtained. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions. There are currently no published crystal structure data for ethyl 2-isopropyl-6-phenylnicotinate.
Interdisciplinary Research Avenues and Advanced Applications
Ethyl 2-isopropyl-6-phenylnicotinate as a Scaffold in Medicinal Chemistry Research
The nicotinate (B505614) framework, characterized by a pyridine (B92270) ring with a carboxylic acid ester, is a privileged scaffold in medicinal chemistry. The presence of the phenyl and isopropyl substituents on the pyridine ring of this compound provides a foundation for designing molecules with specific biological targets, leveraging structure-activity relationships to achieve desired therapeutic effects.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Ligand Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For nicotinate derivatives, SAR studies often explore how modifications to the substituents on the pyridine ring affect interactions with biological targets. While specific, comprehensive SAR studies on this compound are not extensively published, research on analogous 6-phenyl substituted compounds and other nicotinate derivatives provides valuable insights.
For instance, in studies of related heterocyclic systems, the nature and position of substituents on a phenyl ring can dramatically alter biological activity. nih.gov Research on 6-phenyl-substituted steroids as aromatase inhibitors showed that the length of an aliphatic chain connecting the phenyl group to the core structure critically influences binding affinity and the mechanism of enzyme inactivation. nih.gov Similarly, for phenylpyrazole derivatives developed as anti-HIV agents, optimization of substituents on the phenyl ring led to a significant increase in potency. nih.gov
For the this compound scaffold, key areas for SAR exploration would include:
The Phenyl Ring (at C6): Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at the ortho-, meta-, or para-positions could modulate electronic properties and steric interactions, influencing how the molecule fits into a target's binding pocket.
The Isopropyl Group (at C2): Altering the size and hydrophobicity of this alkyl group could impact the compound's selectivity and potency.
The Ethyl Ester (at C3): Modifying the ester to other forms, such as different alkyl esters or amides, would change the molecule's polarity and hydrogen bonding capacity, affecting its pharmacokinetic properties and target interactions.
These systematic modifications are crucial for optimizing a lead compound into a potent and selective drug candidate. frontiersin.org
Design and Synthesis of Derivatives Targeting Specific Enzyme or Receptor Interactions (e.g., Acetylcholinesterase, N-Myristoyltransferase, ALK-2)
The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. nih.gov The nicotinate scaffold is a versatile starting point for developing inhibitors for a range of enzymes. A thesis from Nanyang Technological University reports the successful synthesis of this compound, providing a practical route to this core structure for further derivatization. ntu.edu.sg
While specific research targeting Acetylcholinesterase, N-Myristoyltransferase, or ALK-2 with this compound derivatives is not prominent, studies on other nicotinate analogs demonstrate the scaffold's potential. For example, nicotinamide-based derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com These designs often incorporate key pharmacophoric features necessary to interact with the enzyme's active site. mdpi.com
Similarly, various nicotinate derivatives have been synthesized and evaluated as potent and selective inhibitors of the COX-2 enzyme, an important target for anti-inflammatory drugs. nih.gov The table below shows representative data from a study on related nicotinate compounds, illustrating how structural changes impact COX-2 inhibition.
| Compound | Structural Modification | COX-2 IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Celecoxib (Reference) | - | 0.05 | >200 |
| Compound 3b | Nicotinate derivative | 0.06 | 183.33 |
| Compound 3e | Nicotinate derivative | 0.07 | 171.42 |
| Compound 4c | Nicotinate derivative | 0.05 | >400 |
| Compound 4f | Nicotinate derivative | 0.05 | 380 |
This demonstrates that the nicotinate core can be effectively utilized to develop highly potent and selective enzyme inhibitors, suggesting that derivatives of this compound could be promising candidates for various enzymatic targets.
Investigation of Molecular Mechanisms of Biological Interaction (e.g., Vasodilation, Antimicrobial Action at Molecular Level)
Understanding the molecular mechanism of a compound's biological activity is crucial for its development. Nicotinate and nicotinic acid derivatives have been investigated for various biological effects, including vasodilation and antimicrobial action.
Vasodilation: Many vasodilator compounds act by modulating signaling pathways within vascular endothelial and smooth muscle cells. nih.govmdpi.com A primary mechanism involves the activation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.govnih.gov An agent might stimulate endothelial cells to produce NO, which then diffuses to smooth muscle cells and initiates a signaling cascade that leads to muscle relaxation and vasodilation. nih.gov Other mechanisms include the blockade of calcium channels to prevent muscle contraction or the opening of potassium channels, which leads to hyperpolarization and relaxation. mdpi.comnih.gov Phenylnicotinate esters, due to their structural properties, could potentially interact with these pathways to exert a vasodilator effect.
Antimicrobial Action: Nicotinic acid and its derivatives have shown notable antimicrobial potential. researchgate.nettmkarpinski.com The proposed mechanisms are varied. One study on niacinamide (a form of vitamin B3) revealed that its antimicrobial action stems from inducing microbial cell cycle arrest. mdpi.com The compound was found to interfere with DNA replication and prevent the complete separation of daughter cells during division. mdpi.com Other studies on nicotinoyl-based dipeptides and nicotinamide (B372718) derivatives suggest that these molecules can disrupt bacterial cell integrity or interfere with key metabolic enzymes. nih.govnih.gov The molecular mechanism often involves specific interactions, such as hydrogen bonding and π-π stacking, between the nicotinamide moiety and the active site of a target protein. nih.gov Given these findings, this compound and its derivatives represent a class of compounds worthy of investigation for novel antimicrobial agents.
Applications in Materials Science and Liquid Crystal Research
The rigid, anisotropic (non-uniform) molecular structure of this compound, combining a planar pyridine ring with a phenyl substituent, makes it an intriguing candidate for applications in materials science, particularly in the field of liquid crystals.
Synthesis of Nicotinate-Based Mesogenic Compounds
Liquid crystals are phases of matter with properties intermediate between those of conventional liquids and solid crystals. The molecules that form these phases, known as mesogens, are typically elongated and rigid. The structure of this compound contains a rigid core (the phenyl-substituted pyridine ring) which is a common feature in mesogenic molecules.
The synthesis of mesogenic compounds often involves attaching flexible alkyl chains to a rigid core. In the case of this compound, the ethyl ester and isopropyl groups provide some flexibility, but further modification could enhance its liquid crystalline properties. For example, replacing the ethyl group of the ester with a longer alkyl chain (e.g., octyl or dodecyl) would increase the molecule's aspect ratio and the likelihood of forming ordered, fluid phases (mesophases) upon heating. Research has shown that related ionic N-phenylpyridinium salts can form various liquid crystal phases, including smectic and columnar phases, with the specific phase behavior depending on the length of attached alkyl chains and the nature of the counter-ion.
Investigation of Intermolecular Forces and Self-Assembly in Materials
The formation of ordered structures like liquid crystals is governed by a delicate balance of intermolecular forces. nih.govnih.gov These are non-covalent interactions that dictate how molecules arrange themselves in space. For a molecule like this compound, the key forces driving self-assembly would include:
π-π Stacking: The electron-rich aromatic systems of the pyridine and phenyl rings can stack on top of each other, leading to an ordered, columnar, or layered arrangement.
Dipole-Dipole Interactions: The polar ester group (C=O) creates a molecular dipole, leading to electrostatic attractions between adjacent molecules that help establish orientational order. youtube.comyoutube.com
By understanding and tuning these intermolecular forces through chemical synthesis, researchers can control the self-assembly process to create materials with specific, desired properties for applications in displays, sensors, and other advanced technologies. nih.gov
Role in Prodrug Design and Delivery Systems
The strategic modification of bioactive molecules to overcome pharmaceutical and pharmacokinetic barriers is a cornerstone of modern drug development. "this compound," as a lipophilic ester derivative of a nicotinic acid scaffold, represents a pertinent example for exploring prodrug strategies aimed at enhancing therapeutic efficacy. The core concept of a prodrug involves the chemical modification of a drug into an inactive or less active form that, following administration, is converted to the active parent drug through enzymatic or chemical processes. sigmaaldrich.com Esterification is a widely employed and effective prodrug approach to transiently modify the physicochemical properties of a parent molecule, thereby improving its delivery to the site of action. nih.gov
A critical factor in drug delivery, particularly for intracellular targets, is the ability of a molecule to partition into and permeate through biological membranes. nih.gov The lipid bilayer of cell membranes acts as a significant barrier to polar and charged molecules. The conversion of a carboxylic acid to an ethyl ester, as in the case of the parent nicotinic acid of "this compound," is a well-established method to increase membrane permeability. nih.gov This enhanced lipophilicity facilitates the partitioning of the molecule from the aqueous extracellular environment into the hydrophobic core of the membrane bilayer.
The partitioning of these nicotinic acid esters into the membrane was shown to disrupt the lipid acyl packing, with more significant effects observed with longer alkyl chains. bldpharm.com This interaction is a crucial step for passive diffusion across the membrane. The ethyl group in "this compound" would be expected to confer a significant increase in lipophilicity compared to its corresponding carboxylic acid, thereby favoring its partitioning into cellular membranes.
The table below presents the membrane partition coefficients for a series of n-alkyl nicotinates, illustrating the impact of the ester group on membrane partitioning. It is anticipated that "this compound" would exhibit a partition coefficient in a similar range to ethyl nicotinate, though influenced by the presence of the isopropyl and phenyl substituents.
Table 1: Membrane Partition Coefficients of n-Alkyl Nicotinates in DPPC Bilayers
| Compound | Logarithm of Membrane Partition Coefficient (log K) |
|---|---|
| Ethyl Nicotinate | 2.18 |
| Butyl Nicotinate | 3.32 |
| Hexyl Nicotinate | 4.31 |
| Octyl Nicotinate | 5.25 |
Data sourced from studies on homologous nicotinic acid esters and serves as a predictive model. bldpharm.com
An ideal ester prodrug must possess a delicate balance of chemical stability and controlled degradation. It needs to be stable enough to reach its target site but also susceptible to cleavage to release the active parent drug in a predictable manner. nih.gov The primary degradation pathway for an ester prodrug like "this compound" is hydrolysis of the ester bond to yield the parent carboxylic acid and ethanol (B145695).
This hydrolysis can occur through two main mechanisms in a biological system: chemical (non-enzymatic) hydrolysis and enzyme-mediated hydrolysis.
Chemical Stability: The chemical stability of nicotinic acid esters is highly dependent on pH. mdpi.com Like most simple esters, "this compound" would be expected to exhibit pseudo-first-order degradation kinetics in aqueous solutions. mdpi.com The hydrolysis is subject to both acid and base catalysis. This means that in the acidic environment of the stomach, some degree of acid-catalyzed hydrolysis may occur. Conversely, in the slightly alkaline conditions of the small intestine, base-catalyzed hydrolysis would be more prevalent. The rate of hydrolysis would also be influenced by temperature and the composition of the surrounding medium. mdpi.com
Enzymatic Hydrolysis: In addition to chemical hydrolysis, ester prodrugs are often designed to be substrates for ubiquitous esterase enzymes present in the blood, liver, and other tissues. sigmaaldrich.com This enzymatic cleavage is typically much more rapid and efficient than chemical hydrolysis at physiological pH. mdpi.com The conversion of the prodrug to the active drug is a critical activation step. The bulky isopropyl and phenyl groups adjacent to the ester functionality in "this compound" may introduce steric hindrance, potentially influencing the rate of enzymatic hydrolysis. This structural feature could be exploited to fine-tune the release rate of the active compound.
While specific stability and degradation data for "this compound" are not available, studies on other nicotinic acid esters in various media provide insights into its likely behavior. For instance, the hydrolysis of nicotinic acid esters has been shown to be significantly accelerated in the presence of porcine liver esterase, highlighting the importance of enzymatic pathways in the bioactivation of such prodrugs. mdpi.com
The following table summarizes the expected stability profile of an ethyl nicotinate analogue in different environments, which can be extrapolated to "this compound."
Table 2: Predicted Stability and Degradation of Ethyl Nicotinate Analogues in Different Media
| Medium | Key Degradation Pathway | Expected Rate of Hydrolysis |
|---|---|---|
| Acidic (e.g., Gastric Fluid) | Acid-catalyzed chemical hydrolysis | Moderate |
| Neutral/Slightly Alkaline (e.g., Intestinal Fluid, Blood) | Base-catalyzed chemical hydrolysis and enzymatic hydrolysis | Rapid, dominated by enzymatic cleavage |
| Intracellular Environment | Enzymatic hydrolysis by intracellular esterases | Rapid |
This table is based on the general behavior of nicotinic acid esters and serves as a predictive model. mdpi.com
Q & A
Q. What are the recommended synthetic pathways for Ethyl 2-isopropyl-6-phenylnicotinate, and how can reproducibility be ensured?
Methodological Answer: The synthesis typically involves a multicomponent reaction, such as the Hantzsch pyridine synthesis, with modifications to incorporate the isopropyl and phenyl substituents. Key steps include:
- Reagent Selection: Use ethyl acetoacetate, ammonium acetate, and substituted aldehydes (e.g., isobutyraldehyde for the isopropyl group) in a one-pot cyclization .
- Optimization: Vary solvent (e.g., ethanol vs. DMF) and temperature (80–120°C) to optimize yield.
- Reproducibility: Document exact molar ratios, reaction times, and purification methods (e.g., column chromatography with silica gel, eluent ratios). Provide NMR and HPLC purity data in the Supporting Information to validate reproducibility .
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Cross-Validation: Compare experimental NMR (¹H, ¹³C) and IR spectra with computational predictions (e.g., DFT calculations) and literature analogs.
- Artifact Identification: Check for solvent residues (e.g., DMSO-d6 peaks in NMR) or moisture in IR samples.
- Statistical Analysis: Use peak integration ratios and coupling constants to confirm structural assignments. Discrepancies may arise from tautomerism or conformational flexibility .
Advanced Research Questions
Q. What strategies are effective for elucidating the reaction mechanism of this compound formation?
Methodological Answer:
- Isotopic Labeling: Introduce ¹³C or ²H labels in starting materials (e.g., ethyl acetoacetate) to track bond formation via NMR.
- Kinetic Studies: Monitor reaction progress under varying temperatures to derive activation parameters (ΔH‡, ΔS‡).
- Computational Modeling: Use DFT (e.g., Gaussian) to simulate transition states and compare energy barriers for proposed pathways .
Example Mechanistic Pathway:
Knoevenagel Condensation: Aldehyde and diketone form a chalcone intermediate.
Michael Addition: Ammonia attacks the α,β-unsaturated carbonyl.
Cyclization: Ring closure to form the pyridine core.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis: Systematically review studies for methodological consistency (e.g., cell lines, assay protocols). Use tools like PRISMA guidelines to filter low-quality data .
- Dose-Response Validation: Replicate assays across independent labs with standardized concentrations (e.g., 1–100 µM) and controls.
- Structural Confounders: Verify compound purity (>95% by HPLC) and stability (e.g., degradation in DMSO stock solutions) .
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like logP, molar refractivity, and HOMO/LUMO energies from databases (e.g., PubChem, ChEMBL).
- Molecular Dynamics (MD): Simulate solubility in solvents (e.g., water, ethanol) using tools like GROMACS.
- Docking Studies: Predict binding affinity to biological targets (e.g., kinases) via AutoDock Vina, validating with experimental IC50 values .
Data Analysis and Presentation Guidelines
- Tables/Graphs: Use ACS-style tables for spectral data (δ ppm, multiplicity) and scatter plots for dose-response curves. Avoid redundant data; highlight key trends .
- Statistical Rigor: Report mean ± SD for triplicate experiments and use ANOVA for multi-condition comparisons. Justify outlier exclusion criteria .
- Ethical Compliance: Disclose synthetic hazards (e.g., flammable solvents) and ethical approvals for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
